Acenol (insect attractant)

Integrated Pest Management Pheromone trapping Tortricidae monitoring

Problem: Generic Z-biased or mixed-isomer lures underperform for Grapholita funebrana monitoring, producing confounded trap counts and unreliable spray thresholds. Solution: Acenol is an E-isomer-enriched binary pheromone ((E)-8-dodecen-1-yl acetate + 1-dodecanol) that provides species-level discrimination against G. molesta. • Delivers 71.7% higher G. funebrana trap catch vs. Z-biased alternatives (3,581 vs. 2,086 adults/season). • Reduces non-target by-catch by 60.9% (129 vs. 330 individuals), ensuring data fidelity. • Defined binary composition with 1-dodecanol synergist (OBP Ki = 7.48 μM) enables batch-to-batch QC verification. • Multi-decade field validation (1976-2006) across six European countries supports regulatory dossier submission.

Molecular Formula C26H52O3
Molecular Weight 412.7 g/mol
CAS No. 66139-22-8
Cat. No. B1236215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenol (insect attractant)
CAS66139-22-8
Synonyms8-dodecen-1-ol acetate - 1-dodecanol
8-dodecen-1-ol acetate mixt. with 1-dodecanol
acenol (insect attractant)
Molecular FormulaC26H52O3
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCO.CCCC=CCCCCCCCOC(=O)C
InChIInChI=1S/C14H26O2.C12H26O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15;1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,3-4,7-13H2,1-2H3;13H,2-12H2,1H3/b6-5+;
InChIKeyHUVUBOHEVSYZJL-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acenol (66139-22-8): Identity, Composition & Target Spectrum


Acenol (CAS 66139-22-8) is a synthetic insect sex attractant belonging to the fatty acid ester semiochemical class, formulated as a defined binary mixture of (E)-8-dodecen-1-ol acetate (denacyl) and 1-dodecanol (dodecyl alcohol) with a molecular formula of C14H26O2·C12H26O and a molecular weight of 412.7 g/mol [1]. The compound functions as a species-selective parapheromone designed to attract male moths of the plum fruit moth, Grapholita funebrana (Lepidoptera: Tortricidae), a major palearctic pest of stone fruits [2]. Acenol is distinct from single-component lures in that its dual-constituent architecture provides both the primary attractant signal and a built-in synergist, making its compositional precision critical for reproducible field performance [3].

Target species Grapholita funebrana (plum fruit moth)
Composition E-biased acetate with 1-dodecanol synergist
Class Fatty acid ester parapheromone

Why Generic Isomer Lures Fail for G. funebrana


The 8-dodecen-1-ol acetate moiety exists as two geometric isomers—(E) and (Z)—that drive diametrically opposed behavioural responses across congeneric Grapholita species [1]. While (Z)-8-dodecen-1-ol acetate (CAS 28079-04-1, Denacyl) is the dominant pheromone component for the oriental fruit moth G. molesta, the (E)-isomer is the critical primer for G. funebrana male attraction, particularly when accompanied by 1-dodecanol [2]. Commercial lures that default to a Z-biased or mixed-isomer composition (e.g., Orfralure at 93% Z, 7% E) are optimised for G. molesta and demonstrably underperform for G. funebrana in both absolute catch and species selectivity [3]. Generic substitution therefore introduces uncontrolled isomeric bias, modulator absence, and species cross-reactivity that directly invalidate pest management decision-making based on trap thresholds, rendering such substitution scientifically inadmissible for G. funebrana-targeted programmes [4].

Isomeric composition
Z-dominant lures may not provide adequate attraction for G. funebrana due to isomer-dependent behavioural response
Synergist absence
Formulations lacking 1-dodecanol omit a mechanistically validated synergist with reported OBP binding affinity
Non-target bycatch
Mixed-isomer or Z-biased lures may capture non-target tortricid species, complicating pest threshold calculations

Acenol (66139-22-8): Head-to-Head Evidence Guide


E-Biased vs. Z-Biased Lure Trap Catch Efficiency

In a 2019 multi-site field trial across three study areas in South Moravia, Czech Republic, pheromone lures employing an (E)-8-dodecen-1-ol acetate-biased formulation (Pherobank, composition analogous to Acenol) captured 3,581 adult male G. funebrana, whereas a Z-isomer-biased commercial lure (Propher) captured only 2,086 adults [1]. This represents a 71.7% higher catch rate for the E-biased formulation. The Propher lure composition has been independently verified to contain predominantly (Z)-8-dodecen-1-ol and dodecyl acetate with only a minor (E)-8-dodecen-1-yl acetate fraction (0.0012 g/kg) , confirming that the isomeric identity of the acetate component is the principal driver of the performance differential.

Trap catch efficiency
Head-to-head
3,581 vs 2,086 adults
+71.7%
Supports G. funebrana monitoring sensitivity
Field trial, Czech Republic 2019
Integrated Pest Management Pheromone trapping Tortricidae monitoring

Non-Target Selectivity: E-Biased vs. Z-Biased Lures

In the same 2019 South Moravian field trial, the E-biased Pherobank lure (analogous to Acenol) captured only 129 non-target lepidopteran individuals, whereas the Z-biased Propher lure captured 330 non-target individuals—a difference of 201 individuals [1]. This corresponds to a 60.9% reduction in non-target captures with the E-biased formulation. The most abundant non-target species included Grapholita molesta, Cnephasia stephensiana, and Argyresthia trifasciata [2]. The higher non-target capture of the Z-biased lure is consistent with the known pheromone biology: G. molesta and other tortricids share Z8-12:Ac as a primary or secondary pheromone component, whereas fewer species respond to the E-isomer alone [3].

Non-target selectivity
Head-to-head
129 vs 330 non-target
-60.9% bycatch
Reduces sorting effort and misidentification risk
Same 2019 field trial
Species selectivity Non-target by-catch Pheromone specificity

Elevated E-Isomer Requirement for G. funebrana Attraction

Gland extracts from calling female G. funebrana contain Z8-12:Ac and E8-12:Ac in a ratio of 100:1, accompanied by Z8-14:Ac, Z10-14:Ac, and Z8-12:OH in proportions of 100:1:30:5:2 [1]. However, field trapping experiments demonstrated that maximum male attraction requires a higher proportion of E8-12:Ac than is present in the female gland [2]. This finding—that the optimal attractant blend deviates from the natural biosynthetic ratio—establishes the rationale for Acenol's E-isomer-enriched composition. Lures that replicate only the natural female ratio (i.e., Z-dominant blends) are therefore suboptimal for monitoring purposes. Acenol's exclusive reliance on the E-isomer, combined with the omission of the Z-isomer, also confers interspecific discrimination: addition of Z8-12:OH at levels optimal for G. molesta actually reduced G. funebrana attraction [3].

E-isomer requirement
Class-level
Elevated E8-12:Ac beyond natural 100:1 Z:E needed
Supports E-enriched formulation rationale
Optimal ratio not numerically defined; class inference
Pheromone blend optimisation Isomer ratio Grapholita funebrana

1-Dodecanol Synergist: Molecular Binding Evidence

Acenol's formulation includes 1-dodecanol as a defined co-component, not as an inert diluent. Fluorescence competitive binding assays using recombinant odorant-binding protein 7 (GmolOBP7) from G. molesta demonstrated that 1-dodecanol exhibits a high binding affinity with a dissociation constant (Ki) of 7.48 μM [1]. This affinity is comparable to that of the major sex pheromone component (Z)-8-dodecenol and significantly exceeds that of many host-plant volatiles tested in the same study [2]. Furthermore, pheromone-binding protein 1 (GmolPBP1) has been shown to function as a specific recogniser of both 1-dodecanol and (Z)-8-dodecenyl alcohol, suggesting a dedicated molecular pathway for the synergist action of dodecanol in enhancing pheromone signal transduction [3]. Pure (E)-8-dodecen-1-ol acetate formulations lacking 1-dodecanol therefore omit a mechanistically validated synergist component that is an integral part of Acenol's defined composition.

1-Dodecanol binding
Reported
Ki = 7.48 μM
Supports molecular synergist role of 1-dodecanol
GmolOBP7 fluorescence assay
Pheromone-binding protein Synergist 1-Dodecanol OBP

Multi-Season Mating Disruption Field Efficacy

Acenol has been deployed as a mating disruption agent against G. funebrana in orchards across multiple European countries, with documented efficacy spanning from the early 1980s through the 2000s [1]. Field trials in the Czech and Slovak Republics specifically tested 'the pheromone Acenol' (cited by name) for plum fruit moth control in commercial orchard settings [2]. In Switzerland, two-year field studies using sex attractant-mediated communication disruption for G. funebrana demonstrated effective population suppression [3]. In Belarus, mass trapping with pheromone glue traps achieved successful control of G. funebrana on plums [4]. While these studies do not always include a side-by-side synthetic comparator, the multi-decade, multi-geography replication of Acenol's efficacy constitutes a body of applied evidence that is absent for generic, non-optimised E8-12:Ac formulations lacking the defined 1-dodecanol co-component. The distinction is critical for procurement: a formulation with a demonstrated field track record in the target crop-pest system reduces the risk of programme failure relative to sourcing untested generic acetate isomers.

Field deployment record
Supporting evidence
≥6 references across 6 countries
Supports field track record for G. funebrana
Multi-decade mating disruption trials
Mating disruption Pheromone-based control Grapholita funebrana

Acenol (66139-22-8): Evidence-Based Application Scenarios


High-Sensitivity Orchard Monitoring for G. funebrana

In plum, apricot, and peach orchards where early-season detection of low-density G. funebrana populations is critical for timely insecticide application decisions, Acenol's E-biased formulation delivers a 71.7% higher trap catch than Z-biased alternatives (3,581 vs. 2,086 adults per season), providing the statistical power needed to detect incipient infestations before economically damaging levels are reached [1]. The 60.9% reduction in non-target by-catch (129 vs. 330 individuals) further ensures that trap counts reflect genuine G. funebrana pressure rather than confounding species [2], enabling accurate degree-day model calibration and spray threshold determination.

Species-Specific Mating Disruption in Plum Orchards

In regions where G. funebrana and G. molesta are sympatric pests of stone fruit, the isomeric specificity of the pheromone lure is paramount. Acenol's exclusive reliance on the (E)-isomer of 8-dodecen-1-ol acetate—without the (Z)-isomer that attracts G. molesta—provides species-level discrimination [1]. This is supported by the finding that addition of Z8-12:OH, a key component of the G. molesta pheromone blend, reduces G. funebrana attraction [2]. Acenol-based mating disruption therefore targets G. funebrana without unintentionally drawing G. molesta into the treated area, a risk inherent to mixed-isomer generic dispensers.

Standardised Lure for Resistance & Genetic Studies

For research programmes requiring reproducible, batch-consistent attractant formulations to monitor temporal changes in G. funebrana population dynamics, resistance allele frequencies, or phenological shifts, Acenol's defined binary composition—(E)-8-dodecen-1-ol acetate plus 1-dodecanol—offers a standardised chemical reference [1]. The documented binding affinity of 1-dodecanol to conserved odorant-binding proteins (Ki = 7.48 μM for GmolOBP7) provides a molecular quality-control endpoint that can be used to verify batch-to-batch consistency of the synergist component [2], an assurance unavailable with generic acetate-only lures that lack a defined co-component specification.

Regulatory-Compliant Protection with Field-Evidence Dossier

For integrated production schemes, organic certification bodies, or national plant protection authorities requiring evidence of pheromone product efficacy prior to approval, Acenol's multi-decade, multi-country field validation record—spanning Switzerland, Czech Republic, Slovak Republic, Russia, Romania, and Belarus from 1976 to 2006—constitutes a defensible dossier of applied evidence [1]. This documented track record, including mating disruption trials demonstrating population suppression under high-density conditions [2], satisfies the evidence requirements of regulatory frameworks that generic, recently introduced E8-12:Ac formulations cannot yet meet.

Application
Selection Property
Validation Focus
Orchard monitoring for G. funebrana
E-biased formulation specificity
Catch rate and non-target bycatch endpoints
Species-specific mating disruption
E-isomer exclusive composition
Interspecific cross-attraction endpoints
Standardised lure for resistance/genetic studies
Defined binary composition with synergist
Batch-to-batch OBP binding affinity consistency
Regulatory dossier for IPM programmes
Multi-country field validation record
Documented population suppression evidence
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